
1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C26H36Cl2N2O2 and its molecular weight is 479.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring, a propanol moiety, and an alkyne group, which may contribute to its biological activity. The dihydrochloride salt form enhances its solubility and bioavailability.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant activity against cancer cell lines. For instance, studies have shown that modifications in the piperazine ring can enhance cytotoxicity through improved receptor binding affinity and selectivity.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and efficacy of related compounds. Notably, studies indicated that certain benzhydrylpiperazines could reduce tumor growth in xenograft models, highlighting their potential as therapeutic agents .
Case Studies
- Study on hCA Inhibition : A study published in RSC Advances detailed the crystal structures of benzhydrylpiperazine derivatives bound to hCA II and hCA VII. It was found that these compounds exhibited higher binding affinity towards hCA VII due to favorable hydrophobic interactions, suggesting a selective inhibition mechanism that could be exploited for therapeutic purposes .
- Neuropharmacological Effects : Another investigation explored the effects of piperazine derivatives on serotonin receptors in animal models, revealing significant anxiolytic properties comparable to established anxiolytics like diazepam .
Data Table: Biological Activities of Related Compounds
科学研究应用
Beta-Lactamase Inhibition
One of the significant applications of this compound is in the inhibition of beta-lactamases , enzymes that confer resistance to beta-lactam antibiotics. Research conducted by Micetich et al. (1987) highlighted the synthesis of benzhydryl derivatives that exhibited potent inhibitory properties against various bacterial beta-lactamases. This suggests a promising avenue for combating antibiotic resistance, where the compound could enhance the efficacy of existing antibiotics by preventing their breakdown by these enzymes.
Cancer Therapy
The compound also shows promise in oncology . A study by Khanam et al. (2018) synthesized N-benzhydrylpiperazine derivatives, including this compound, and evaluated their anticancer potential against HeLa cancer cells. The findings indicated that specific derivatives exhibited significant inhibitory effects on cell proliferation and migration while inducing apoptosis through oxidative stress-mediated pathways. This positions the compound as a potential chemotherapeutic agent, warranting further investigation into its mechanisms and efficacy.
Nootropic Activity
In the realm of cognitive enhancement, Valenta et al. (1994) explored the nootropic potential of benzhydrylpiperazine derivatives, including this compound. Their research indicated that these compounds could enhance cognitive functions or serve as treatments for cognitive impairments. The implications for neuropharmacology are substantial, suggesting that this compound may aid in the development of therapies for conditions like Alzheimer's disease or other cognitive disorders.
Calcium Antagonism
Another area of interest is the calcium antagonistic properties of related compounds. Shinyama et al. (1997) investigated AE0047, a compound similar to 1-(4-Benzhydrylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride, for its protective effects against cerebral ischemia and stroke in animal models. The study indicated potential applications in stroke prevention and treatment, highlighting the importance of calcium channels in neurological health.
Summary Table of Applications
Application Area | Description | Key Findings/References |
---|---|---|
Beta-Lactamase Inhibition | Inhibits enzymes that confer antibiotic resistance | Micetich et al., 1987 |
Cancer Therapy | Exhibits anticancer properties against HeLa cells | Khanam et al., 2018 |
Nootropic Activity | Enhances cognitive functions; potential treatment for cognitive impairments | Valenta et al., 1994 |
Calcium Antagonism | Protective effects against cerebral ischemia and stroke | Shinyama et al., 1997 |
属性
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2.2ClH/c1-4-26(3,5-2)30-21-24(29)20-27-16-18-28(19-17-27)25(22-12-8-6-9-13-22)23-14-10-7-11-15-23;;/h1,6-15,24-25,29H,5,16-21H2,2-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUZONCTKVRIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。